REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:20]([CH:22]1[O:24][CH2:23]1)Cl>CC(C)=O>[O:24]1[CH2:23][CH:22]1[CH2:20][O:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
228 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CCC(=O)OC
|
Name
|
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
298 mL
|
Type
|
reactant
|
Smiles
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C(Cl)C1CO1
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The reaction medium was then filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene phase was then dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
to provide a clear oil which
|
Type
|
DISTILLATION
|
Details
|
was further purified by vacuum distillation
|
Name
|
|
Type
|
|
Smiles
|
O1C(COC2=CC=C(C=C2)CCC(=O)OC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |